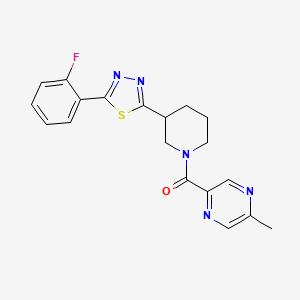
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C19H18FN5OS and its molecular weight is 383.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone is a novel derivative that has garnered attention for its potential biological activities. This compound incorporates a thiadiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.
Structure and Synthesis
The molecular structure of the compound can be broken down into several key components:
- Thiadiazole Ring : A five-membered heterocyclic ring containing nitrogen and sulfur atoms.
- Piperidine Moiety : A six-membered ring containing nitrogen that contributes to the compound's pharmacological profile.
- Pyrazine Substituent : This heterocyclic component enhances the biological activity through various mechanisms.
Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications to achieve the desired pharmacophore.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- Antibacterial Activity : Compounds similar to the target structure have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values often range from 16 to 31.25 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiadiazole Derivative 1 | 16 | S. aureus |
| Thiadiazole Derivative 2 | 31.25 | E. coli |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively documented. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:
- In Vitro Studies : For example, certain derivatives have shown IC50 values lower than those of standard chemotherapeutics like cisplatin when tested against breast cancer cell lines (MDA-MB-231) .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Thiadiazole Derivative A | 3.3 | MDA-MB-231 |
| Thiadiazole Derivative B | 34.71 | HEK293T |
Anti-inflammatory Activity
Research indicates that thiadiazole derivatives may also possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines. The mechanism often involves modulation of signaling pathways related to inflammation.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar thiadiazole compounds:
- Study on Antibacterial Properties : A series of novel thiadiazole derivatives were synthesized and screened for antibacterial activity, revealing promising results against resistant strains of bacteria .
- Cytotoxicity Assessment : In a study evaluating anticancer activity, a novel thiadiazole derivative was found to inhibit cell proliferation in various cancer cell lines significantly more than traditional treatments .
Properties
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5OS/c1-12-9-22-16(10-21-12)19(26)25-8-4-5-13(11-25)17-23-24-18(27-17)14-6-2-3-7-15(14)20/h2-3,6-7,9-10,13H,4-5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSIEJBNEOUQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














